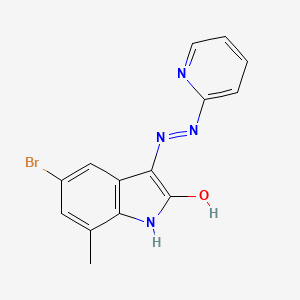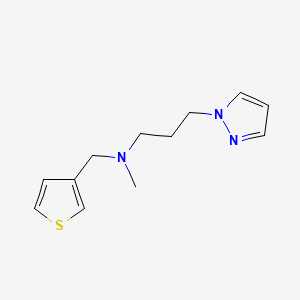![molecular formula C16H14N4OS B3871946 4-[(3-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3871946.png)
4-[(3-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-[(3-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.08883226 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholinesterase Inhibitory Potential
Research has highlighted the potential of 4-[(3-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives as cholinesterase inhibitors. A study demonstrated that these compounds, particularly 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, exhibited significant inhibitory action against AChE and BChE enzymes. This finding suggests potential applications in treating neurological disorders like Alzheimer's disease (Arfan et al., 2018).
Anticancer Activities
Several studies have explored the anticancer properties of this compound derivatives. One such study found that derivatives with long straight chains substituted at the S-atom showed potent anti-proliferative activities against various cancer cell lines, indicating their potential as anticancer agents (Bekircan et al., 2008).
Synthesis and Characterization
Extensive research has been conducted on the synthesis and characterization of triazole derivatives. Studies have described methods for producing various derivatives of this compound, providing insights into their structural and chemical properties. This research is crucial for understanding the potential applications of these compounds in various fields (Kaldrikyan et al., 2016).
Potential as Corrosion Inhibitors
Triazole derivatives have been investigated for their role as corrosion inhibitors. A study found that Schiff’s bases of triazole derivatives, including those similar to this compound, effectively inhibited corrosion in mild steel. These findings suggest their potential use in industrial applications for protecting metal surfaces (Ansari et al., 2014).
Inhibitory Activities against Enzymes
Some derivatives of this compound have shownsignificant inhibitory activities against enzymes like α-glucosidase. A study demonstrated that these compounds could inhibit α-glucosidase, indicating potential applications in managing diseases like diabetes (Bekircan et al., 2015).
DNA Methylation Inhibition
The application in cancer treatment is further supported by studies showing the potential of certain triazole derivatives in inhibiting DNA methylation. This suggests a role in epigenetic therapies for cancer, highlighting the versatility of these compounds in medical research (Hakobyan et al., 2017).
Structural and Spectroscopic Analysis
Research involving the structural and spectroscopic analysis of triazole derivatives provides critical insights into their physical and chemical properties. Such studies are essential for understanding the interaction mechanisms of these compounds, which is vital for their potential application in various scientific fields (Zhou et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-[(E)-(3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-21-14-9-5-6-12(10-14)11-17-20-15(18-19-16(20)22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIMGRGLLRPFF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-phenyl-1-{[2-(4-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3871883.png)

![N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine](/img/structure/B3871906.png)
![4-[(9-acridinylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3871914.png)
![6-(2,4-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3871921.png)
![(4E)-4-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID](/img/structure/B3871924.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3871930.png)


![(2E)-1-(furan-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B3871953.png)
![5-(acetylamino)-2-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B3871959.png)
![2-chloro-N'-{3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B3871966.png)
![(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one](/img/structure/B3871967.png)
